5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the following steps:
Methylation: The methylation of the amine group is carried out using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of N-oxide derivatives
Reduction: Formation of de-brominated pyrimidine derivatives
Substitution: Formation of substituted pyrimidine derivatives with various functional groups
Scientific Research Applications
5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(piperazin-1-yl)pyrimidine
- 5-bromo-3-nitro-2-(piperidin-1-yl)pyridine
- 5-bromopyridine-3-boronic acid
Uniqueness
5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17BrCl2N4 |
---|---|
Molecular Weight |
344.08 g/mol |
IUPAC Name |
5-bromo-N-methyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H15BrN4.2ClH/c1-15(9-3-2-4-12-7-9)10-13-5-8(11)6-14-10;;/h5-6,9,12H,2-4,7H2,1H3;2*1H |
InChI Key |
VLEYVJSNPOKNBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCNC1)C2=NC=C(C=N2)Br.Cl.Cl |
Origin of Product |
United States |
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